molecular formula C8H4ClLiN2O2 B13589056 Lithium(1+)1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate

Lithium(1+)1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate

Cat. No.: B13589056
M. Wt: 202.5 g/mol
InChI Key: ORBBSOBUZBVXTR-UHFFFAOYSA-M
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Description

Lithium(1+)1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate: is a compound that belongs to the class of pyrrolopyrazine derivatives. The structure of this compound includes a pyrrole ring and a pyrazine ring, making it a nitrogen-containing heterocyclic compound .

Preparation Methods

The synthesis of pyrrolopyrazine derivatives, including Lithium(1+)1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate, can be achieved through various methods. Some common synthetic routes include cyclization, ring annulation, cycloaddition, and direct C-H arylation . For instance, one-pot cascade reactions and metal-free reactions have been developed for the synthesis of trisubstituted pyrrolopyrazines . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

Lithium(1+)1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, pyrrolopyrazine derivatives have shown antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . These properties make Lithium(1+)1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate a valuable compound for drug discovery and development. In industry, it may be used in the production of organic materials and natural products .

Mechanism of Action

The mechanism of action of Lithium(1+)1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, pyrrolopyrazine derivatives have been shown to inhibit kinase activity, which is crucial for cell signaling and regulation . The compound’s structure allows it to interact with various enzymes and receptors, leading to its diverse biological activities. the exact molecular targets and pathways involved in its mechanism of action are still under investigation .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H4ClLiN2O2

Molecular Weight

202.5 g/mol

IUPAC Name

lithium;1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate

InChI

InChI=1S/C8H5ClN2O2.Li/c9-7-6-3-5(8(12)13)4-11(6)2-1-10-7;/h1-4H,(H,12,13);/q;+1/p-1

InChI Key

ORBBSOBUZBVXTR-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=CN2C=C(C=C2C(=N1)Cl)C(=O)[O-]

Origin of Product

United States

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